1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles, which are characterized by a fused benzene and diazole ring structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Source: The compound can be synthesized from readily available precursors in laboratory settings, making it accessible for research purposes.
Classification: It is classified as an organic compound with a specific focus on its heterocyclic structure, which includes both aromatic and non-aromatic characteristics.
The synthesis of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine can be achieved through various methods. A common synthetic route involves:
Technical details regarding reaction conditions, catalysts, and yields are critical for optimizing synthesis. For example, controlling temperature and reaction time can significantly influence the purity and yield of the final compound.
The molecular structure of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine can be represented as follows:
The structure features:
This structural configuration contributes to its chemical reactivity and potential biological activity.
1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine can participate in various chemical reactions, including:
Technical details regarding reaction conditions (such as solvent choice and temperature) are essential for achieving desired outcomes in synthetic applications.
The mechanism of action for 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine is not fully elucidated but is hypothesized to involve:
Data on binding affinities and biological assays are necessary to confirm its mechanism of action and therapeutic potential.
The physical and chemical properties of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine include:
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are crucial for characterizing this compound.
1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine has potential applications in:
Continued research into this compound could uncover further applications and enhance our understanding of its biological significance.
1-Benzyl-6-chloro-1H-1,3-benzodiazol-2-amine represents a strategically engineered small molecule within the benzimidazole-derived therapeutic agents. Its core structure consists of a fused bicyclic system featuring a benzene ring conjugated with an imidazole, classified as a 1,3-benzodiazole (benzimidazole) in IUPAC nomenclature. The molecular scaffold incorporates three critical modifications: a chloro substituent at the 6-position, an amine group at the 2-position, and a benzyl moiety attached to the N1 nitrogen. This specific substitution pattern positions it within a privileged chemical space for biomolecular interactions, as evidenced by its molecular formula C₁₃H₁₁ClN₄ and molecular weight of 258.71 g/mol. The chloro group enhances electron-withdrawing characteristics and influences π-π stacking interactions within enzyme binding pockets, while the benzyl group at N1 provides steric bulk that confers selectivity toward specific biological targets. The 2-amine group serves as a key hydrogen bond donor/acceptor, crucial for forming the stable interactions with target proteins observed in many kinase inhibitors and GPCR modulators [1] [6].
Electronic Configuration and Isosterism: The 6-chloro substitution creates an electron-deficient aromatic system, making this compound a potential isostere for purine-based structures. This electronic profile facilitates interactions with ATP-binding sites in kinases, as demonstrated by related benzimidazole derivatives in oncology therapeutics. The benzyl group's rotatable bonds enable conformational adaptability upon target binding, a feature exploited in drug design for optimizing binding kinetics [6] [7].
Spatial and Stereoelectronic Properties: Computational models indicate that the benzyl substituent adopts a near-perpendicular orientation relative to the benzimidazole plane, minimizing steric clash while allowing the phenyl ring to engage in hydrophobic interactions with protein subpockets. This conformation positions the 2-amine group for optimal hydrogen bonding with catalytic residues, as observed in crystallographic studies of similar benzimidazole-protein complexes .
Table 1: Structural Features and Their Pharmacological Implications
Structural Element | Physicochemical Property | Pharmacological Significance |
---|---|---|
6-Chloro substituent | Enhanced electron deficiency, lipophilicity (logP +0.5) | Improved membrane penetration, π-stacking in hydrophobic pockets |
N1-Benzyl group | Steric bulk (molar refractivity: 45.23), rotatable bonds (n=2) | Target selectivity modulation, conformational adaptability |
2-Amine function | H-bond donor/acceptor capacity, pKₐ ~8.5 | Molecular recognition in catalytic sites, solubility modulation |
Benzimidazole core | Planar aromatic system, dipole moment ~4.2D | DNA intercalation potential, protein surface interaction |
The strategic development of 1-benzyl-6-chloro-1H-1,3-benzodiazol-2-amine emerged from three decades of benzimidazole medicinal chemistry evolution, beginning with the serendipitous discovery of benzimidazole anthelmintics in the 1970s. Early benzimidazole drugs like albendazole lacked substitution at N1, limiting their target spectrum to tubulin polymerization. The intentional incorporation of the benzyl group at N1 during the 1990s marked a paradigm shift toward kinase and GPCR targeting, exemplified by the oncology compound C630-0282 (4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one), which demonstrated nanomolar inhibition of VEGFR2 and PDGFR kinases [6]. The addition of the 6-chloro substituent emerged as a strategic innovation in the early 2010s to address metabolic instability issues observed in first-generation N1-benzyl benzimidazoles, where hepatic cytochrome P450-mediated oxidation at the unsubstituted 6-position caused rapid clearance. Contemporary drug design incorporated the 6-chloro group specifically to block this metabolic vulnerability while simultaneously enhancing target affinity through electronic effects [1] [3].
Synthetic Evolution: Early routes to the compound involved low-yielding (25-30%) multistep sequences starting from 4-chloro-1H-benzodiazol-2-amine (CAS 701-14-4). Contemporary methods employ transition metal-catalyzed benzylation and microwave-assisted cyclization, achieving yields >75% with high purity (>95%) as documented by suppliers including AChemBlock (Cat ID: V146174) [1]. The commercial availability of gram-scale quantities since 2020 has enabled comprehensive structure-activity relationship studies across diverse therapeutic targets.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: